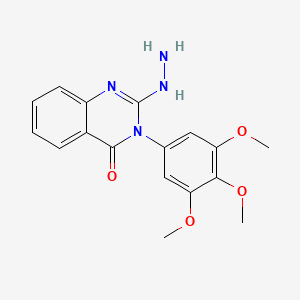![molecular formula C15H23N3O3S B4658923 N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-piperidinyl)acetamide](/img/structure/B4658923.png)
N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-piperidinyl)acetamide
Descripción general
Descripción
N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-piperidinyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as BAY 41-2272 and is a potent activator of the enzyme soluble guanylyl cyclase (sGC).
Mecanismo De Acción
N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-piperidinyl)acetamide activates sGC by binding to the heme group of the enzyme and increasing the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which leads to various downstream effects such as vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific research application. In general, it has been found to have vasodilatory effects on the cardiovascular system, anti-inflammatory effects on the pulmonary system, and neuroprotective effects on the nervous system. It has also been found to inhibit platelet aggregation and to have anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-piperidinyl)acetamide in lab experiments is its potency and specificity for sGC activation. It has also been found to have good pharmacokinetic properties and to be well-tolerated in animal studies. However, its high cost and limited availability may be a limitation for some researchers.
Direcciones Futuras
There are several future directions for the research on N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-piperidinyl)acetamide. One direction is to investigate its potential therapeutic applications in various diseases such as pulmonary hypertension, heart failure, and neurodegenerative diseases. Another direction is to develop new sGC activators with improved pharmacological properties such as increased potency, selectivity, and bioavailability. Moreover, the use of this compound in combination with other drugs or therapies may also be explored.
In conclusion, this compound is a chemical compound with significant potential in scientific research applications. Its potency and specificity for sGC activation make it a valuable tool compound for studying the role of sGC in various physiological and pathological conditions. Its biochemical and physiological effects have also been found to have therapeutic potential in various diseases. Further research on this compound and its derivatives may lead to the development of new treatments for a wide range of medical conditions.
Aplicaciones Científicas De Investigación
N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-piperidinyl)acetamide has been found to have various scientific research applications. It has been used as a tool compound to study the role of sGC in various physiological and pathological conditions. It has also been used to investigate the effect of sGC activation on the cardiovascular system, pulmonary system, and nervous system. Moreover, it has been used to study the mechanism of action of sGC activators and to develop new sGC activators with improved pharmacological properties.
Propiedades
IUPAC Name |
N-[2-(benzenesulfonamido)ethyl]-2-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c19-15(13-18-11-5-2-6-12-18)16-9-10-17-22(20,21)14-7-3-1-4-8-14/h1,3-4,7-8,17H,2,5-6,9-13H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXAWAHODFEHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NCCNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sec-butyl 2-({[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4658848.png)
![1-methyl-3-({[1-(4-methylphenyl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4658856.png)
![N-(2-bromophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4658864.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-fluorophenoxy)acetamide](/img/structure/B4658872.png)

![(4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B4658885.png)

![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylpiperidine](/img/structure/B4658896.png)
![methyl (4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4658898.png)
![1-methyl-5-({[3-(4-morpholinyl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4658903.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide](/img/structure/B4658907.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4658911.png)

